molecular formula C10H7ClN2S B190153 2-Methyl-5-chloroimidazo[2,1-b]benzothiazole CAS No. 196195-70-7

2-Methyl-5-chloroimidazo[2,1-b]benzothiazole

Cat. No. B190153
M. Wt: 222.69 g/mol
InChI Key: DJNARNMIKHAEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-chloroimidazo[2,1-b]benzothiazole is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has a molecular formula of C11H7ClN2S and a molecular weight of 240.7 g/mol. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. The compound has been found to exhibit various biological and pharmacological activities, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 2-Methyl-5-chloroimidazo[2,1-b]benzothiazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets in the cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls.

Biochemical And Physiological Effects

2-Methyl-5-chloroimidazo[2,1-b]benzothiazole has been found to exhibit various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells by inducing DNA damage and oxidative stress. The compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death. Additionally, the compound has been shown to exhibit fluorescent properties, making it a useful tool for detecting metal ions in biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-5-chloroimidazo[2,1-b]benzothiazole in lab experiments include its unique chemical properties, which make it a promising candidate for further research. The compound has been found to exhibit various biological and pharmacological activities, making it a useful tool for investigating the mechanisms of action of certain drugs. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2-Methyl-5-chloroimidazo[2,1-b]benzothiazole. For instance, further studies are needed to determine the mechanisms of action of the compound and its potential use in the treatment of various diseases such as cancer and microbial infections. Additionally, studies are needed to investigate the safety and efficacy of the compound in vivo and to determine its pharmacokinetic properties. Finally, further studies are needed to explore the potential use of the compound as a fluorescent probe for detecting metal ions in biological systems.

Synthesis Methods

The synthesis of 2-Methyl-5-chloroimidazo[2,1-b]benzothiazole involves the reaction between 2-aminothiophenol and 2-chloroacetophenone in the presence of a catalyst such as copper powder or palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline solid after purification by recrystallization.

Scientific Research Applications

2-Methyl-5-chloroimidazo[2,1-b]benzothiazole has been extensively used in scientific research due to its unique chemical properties. It has been found to exhibit various biological and pharmacological activities such as anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

196195-70-7

Product Name

2-Methyl-5-chloroimidazo[2,1-b]benzothiazole

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

8-chloro-2-methylimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C10H7ClN2S/c1-6-5-13-9-7(11)3-2-4-8(9)14-10(13)12-6/h2-5H,1H3

InChI Key

DJNARNMIKHAEPL-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(C=CC=C3Cl)SC2=N1

Canonical SMILES

CC1=CN2C3=C(C=CC=C3Cl)SC2=N1

synonyms

5-CHLORO-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE

Origin of Product

United States

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